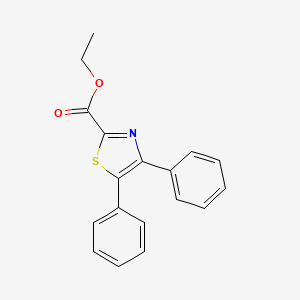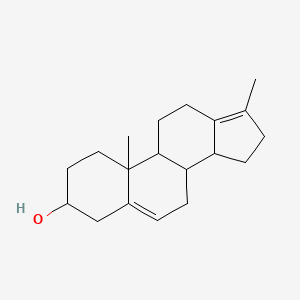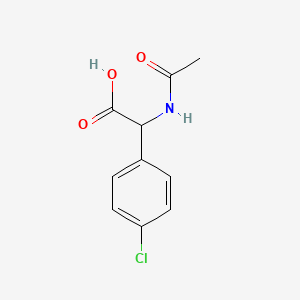
2-(4-Chlorophenyl)-2-acetamidoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an acetyl group, a p-chlorophenyl group, and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE typically involves the acetylation of 2-(p-chlorophenyl)-L-glycine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group. Common reagents used in this process include acetic anhydride or acetyl chloride, and the reaction is often catalyzed by a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The p-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The acetyl group and p-chlorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
N-ACETYL-2-(P-METHOXYPHENYL)-L-GLYCINE: Similar structure but with a methoxy group instead of a chloro group.
N-ACETYL-2-(P-FLUOROPHENYL)-L-GLYCINE: Contains a fluorine atom instead of chlorine.
Uniqueness
N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C10H10ClNO3 |
|---|---|
分子量 |
227.64 g/mol |
IUPAC名 |
2-acetamido-2-(4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
InChIキー |
DPIZEVUKGXOVPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



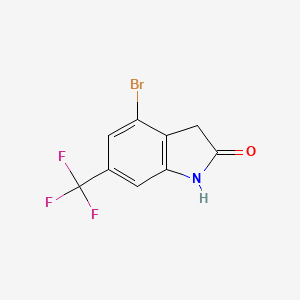
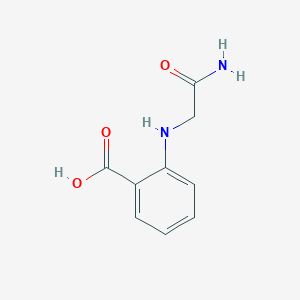
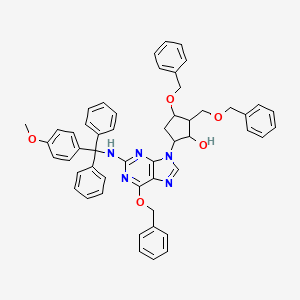
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
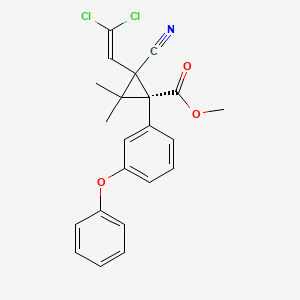
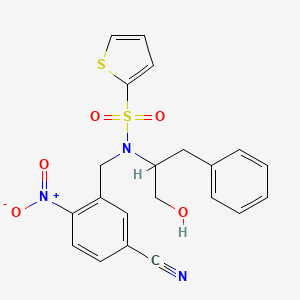
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
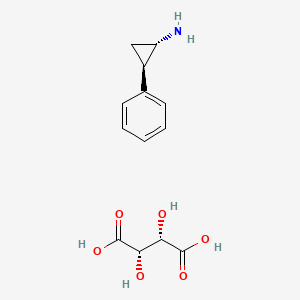
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
